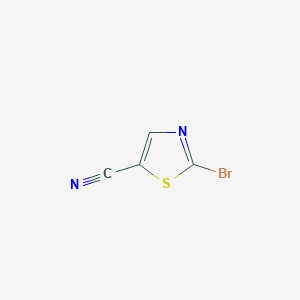

2-Bromothiazole-5-carbonitrile

Vue d'ensemble

Description

Electrochemical Reduction Analysis

The electrochemical behavior of 2-Bromothiazole has been studied using cyclic voltammetry and controlled-potential electrolysis at glassy carbon cathodes in acetonitrile. The reduction process exhibits two irreversible waves, with the first wave corresponding to the cleavage of the carbon-bromine bond and the second wave associated with the reduction of the thiazole ring. The reduction of 2-Bromothiazole involves the formation of radical and carbanion intermediates, as indicated by a coulometric n value of 1.3. This value increases to approximately 2 in the presence of proton donors, suggesting a change in the reduction mechanism. Additionally, the study found that the electrogenerated radical-anion of 2-Bromothiazole decomposes at a rate constant of 1.8×10^4 s^-1, and the DISP mechanism is favored over the ECE mechanism in this reduction process .

Synthesis Analysis

The synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles has been achieved through a two-step process starting from 2,4-dibromothiazole. The first step involves a regioselective Pd(0)-catalyzed cross-coupling reaction to introduce various alkyl or aryl substituents, yielding 2-substituted 4-bromothiazoles with good efficiency. The second step involves a bromo-lithium exchange followed by transmetalation to zinc or tin, allowing for a second regioselective cross-coupling to produce 2'-alkyl- or aryl-4-bromo-2,4'-bithiazoles. The Negishi cross-coupling method provided high yields, while the Stille cross-coupling was less efficient. These synthesized compounds serve as versatile intermediates for further chemical transformations into 2,4'-bithiazoles .

Molecular Structure Analysis

The molecular structure of 2-Bromothiazole is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The bromine atom is attached to the second carbon of the thiazole ring, which is a key site for chemical reactions, particularly in the electrophilic substitution processes described in the synthesis analysis. The structure of 2-Bromothiazole allows for various chemical modifications, making it a valuable intermediate for the synthesis of more complex thiazole derivatives .

Chemical Reactions Analysis

2-Bromothiazole undergoes various chemical reactions, including electrochemical reduction and cross-coupling reactions. The electrochemical reduction leads to the cleavage of the carbon-bromine bond and the reduction of the thiazole ring. In synthetic chemistry, 2-Bromothiazole serves as a precursor for regioselective cross-coupling reactions, enabling the introduction of different substituents onto the thiazole ring. These reactions are facilitated by the use of palladium catalysis and involve the exchange of bromine with other nucleophiles such as alkyl or aryl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromothiazole are influenced by its molecular structure. The presence of the bromine atom makes it a reactive species for various chemical transformations. The electrochemical studies provide insights into its reactivity and the intermediates formed during reduction. The compound's solubility in acetonitrile and its behavior under different electrochemical conditions are crucial for its application in synthesis. The ability to undergo regioselective reactions highlights its chemical versatility and the potential to create a wide range of derivatives with diverse properties and applications .

Applications De Recherche Scientifique

Recherche pharmaceutique

2-Bromothiazole-5-carbonitrile : est un intermédiaire précieux dans la recherche pharmaceutique. Sa structure est un élément clé dans la synthèse de divers dérivés thiazoliques, présents dans de nombreux agents thérapeutiques. Par exemple, les cycles thiazoliques se retrouvent dans les médicaments antimicrobiens, antirétroviraux et anticancéreux . L'atome de brome dans le this compound peut faciliter une fonctionnalisation supplémentaire, conduisant au développement de nouveaux médicaments ayant des activités biologiques potentielles.

Développement agrochimique

En agrochimie, This compound sert de précurseur à la synthèse de composés susceptibles d'être utilisés comme pesticides ou herbicides. Le motif thiazole est connu pour sa présence dans divers agrochimiques en raison de sa capacité à interagir avec différentes cibles biologiques chez les ravageurs . La recherche dans ce domaine explore la modification du noyau thiazole pour améliorer la sélectivité et la puissance contre les ravageurs agricoles.

Science des matériaux

Ce composé est exploré en science des matériaux pour le développement de nouveaux matériaux aux propriétés uniques. Son incorporation dans les polymères ou les revêtements peut conférer des caractéristiques telles qu'une stabilité thermique accrue ou une résistance chimique. L'atome de brome fournit un site réactif pour la réticulation, ce qui est essentiel pour créer des matériaux robustes pour les applications industrielles .

Applications industrielles

This compound : est utilisé dans divers procédés industriels. Il peut agir comme un bloc de construction dans la synthèse de colorants, de pigments et d'autres chromophores. Sa réactivité permet la création de molécules complexes pouvant être utilisées dans les colorants ou les applications de fluorescence .

Synthèse chimique

En chimie synthétique, This compound est un réactif polyvalent. Il peut subir des réactions telles que le couplage catalysé au palladium ou la substitution nucléophile pour produire une large gamme de molécules contenant du thiazole. Ces réactions sont fondamentales dans la production de nombreux composés organiques, allant des petites molécules aux produits naturels complexes .

Chimie analytique

Enfin, This compound trouve une utilisation en chimie analytique comme composé standard ou de référence. Il peut être utilisé pour calibrer des instruments tels que la RMN, la HPLC, la LC-MS et l'UPLC, assurant des mesures et des analyses précises dans divers contextes de recherche .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that 2-aminothiazole derivatives, which are structurally similar to 2-bromothiazole-5-carbonitrile, have been used in the development of anticancer drugs . These compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

2-aminothiazole derivatives have been found to exhibit their antitumor activities through various mechanisms, including the inhibition of cell proliferation .

Biochemical Pathways

2-aminothiazole derivatives have been associated with the regulation of phosphodiesterase type 5 (pde5) and the inhibition of cox-1/cox-2 .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant .

Result of Action

2-aminothiazole derivatives have been associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .

Action Environment

It is known that the compound is stable under normal temperatures and pressures .

Propriétés

IUPAC Name |

2-bromo-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrN2S/c5-4-7-2-3(1-6)8-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVDPJMWWCIVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591351 | |

| Record name | 2-Bromo-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

440100-94-7 | |

| Record name | 2-Bromo-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-cyanothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1289337.png)

![Benzo[d]oxazole-4-carboxamide](/img/structure/B1289350.png)

![Benzo[d]isoxazol-5-amine](/img/structure/B1289357.png)

![4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline](/img/structure/B1289360.png)